molecular formula C10H7NO B13834883 5H-Indeno[5,6-d]oxazole CAS No. 451-41-2

5H-Indeno[5,6-d]oxazole

Katalognummer: B13834883
CAS-Nummer: 451-41-2
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: CPIMAQGKJQQTKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Indeno[5,6-d]oxazole is a heterocyclic compound characterized by a fused ring system that includes an indene and an oxazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indeno[5,6-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with nitriles in the presence of a catalyst to form the oxazole ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization reaction. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 5H-Indeno[5,6-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents.

    Substitution: Halogens, alkyl halides; conditions: presence of a base or acid catalyst.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

5H-Indeno[5,6-d]oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of 5H-Indeno[5,6-d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively through non-covalent interactions, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities and industrial applications .

Eigenschaften

CAS-Nummer

451-41-2

Molekularformel

C10H7NO

Molekulargewicht

157.17 g/mol

IUPAC-Name

5H-cyclopenta[f][1,3]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1,3-6H,2H2

InChI-Schlüssel

CPIMAQGKJQQTKC-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC2=CC3=C(C=C21)N=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.